molecular formula C20H18N4O2S B13953150 4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide CAS No. 58658-27-8

4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide

Katalognummer: B13953150
CAS-Nummer: 58658-27-8
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: CQFJFCMYVJHOHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide is a complex organic compound known for its unique chemical structure and properties It is composed of an acridine moiety linked to a methanesulfonanilide group through an amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide typically involves the following steps:

    Formation of the Acridine Moiety: The acridine core is synthesized through a series of reactions starting from anthranilic acid or its derivatives. This involves cyclization reactions under acidic or basic conditions.

    Amino Substitution: The acridine moiety is then functionalized with an amino group at the 9-position using reagents such as ammonia or amines.

    Coupling with Methanesulfonanilide: The final step involves coupling the aminoacridine with methanesulfonanilide. This is typically achieved through nucleophilic substitution reactions using reagents like methanesulfonyl chloride and aniline derivatives.

Industrial Production Methods

Industrial production of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The amino and sulfonamide groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and appropriate solvents and catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s sulfonamide group also contributes to its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide is unique due to its specific combination of an acridine moiety with a methanesulfonanilide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

58658-27-8

Molekularformel

C20H18N4O2S

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23)

InChI-Schlüssel

CQFJFCMYVJHOHE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.